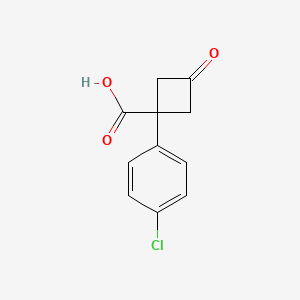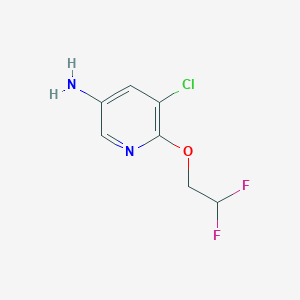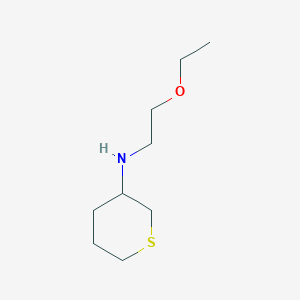
4-chloro-N-cyclobutylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-cyclobutylaniline is an organic compound with the molecular formula C10H12ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclobutyl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-cyclobutylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-N-cyclobutylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxy-N-cyclobutylaniline.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylaniline.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 4-Hydroxy-N-cyclobutylaniline.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Cyclobutylaniline.
Aplicaciones Científicas De Investigación
4-Chloro-N-cyclobutylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-cyclobutylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-Chloro-DL-phenylalanine
- Cycloalkanes such as cyclopentane and cyclohexane
Comparison: 4-Chloro-N-cyclobutylaniline is unique due to the presence of both a cyclobutyl group and a chlorine atom on the aniline ring. This combination imparts distinct chemical and physical properties compared to other similar compounds. For example, 4-chloro-DL-phenylalanine has a different functional group (amino acid) and lacks the cyclobutyl group, leading to different reactivity and applications .
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
4-chloro-N-cyclobutylaniline |
InChI |
InChI=1S/C10H12ClN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 |
Clave InChI |
BEXQRKQAWPARDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13316988.png)


![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)


![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)



![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)

![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)
